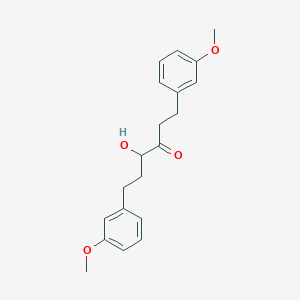
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two methoxyphenyl groups and a hydroxy group attached to a hexanone backbone. Its molecular formula is C18H22O4, and it has been studied for its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable ketone in the presence of a base, followed by reduction and hydrolysis steps to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or methoxylated compounds, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and modulate signaling pathways related to inflammation and oxidative stress . The compound’s ability to scavenge free radicals and reduce oxidative damage is a key aspect of its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione
Gingerenone A: 1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one
Tetrahydrocurcumin: 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diyl diacetate
Uniqueness
4-Hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike curcumin and its analogues, this compound has a hexanone backbone, which may contribute to different reactivity and interaction with biological targets .
Propiedades
Número CAS |
71505-81-2 |
|---|---|
Fórmula molecular |
C20H24O4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-hydroxy-1,6-bis(3-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C20H24O4/c1-23-17-7-3-5-15(13-17)9-11-19(21)20(22)12-10-16-6-4-8-18(14-16)24-2/h3-8,13-14,19,21H,9-12H2,1-2H3 |
Clave InChI |
JVVFSNSDYQQXJB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCC(C(=O)CCC2=CC(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



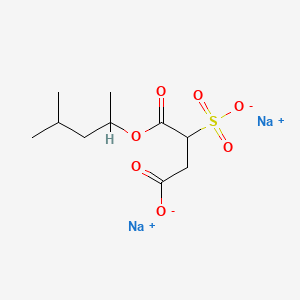
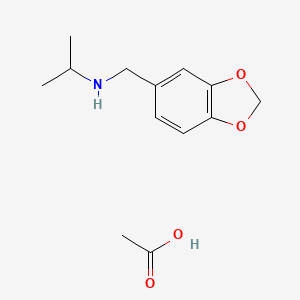
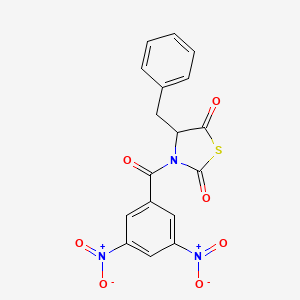
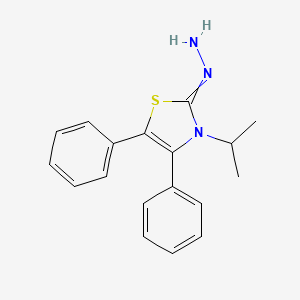

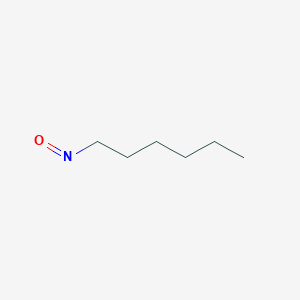
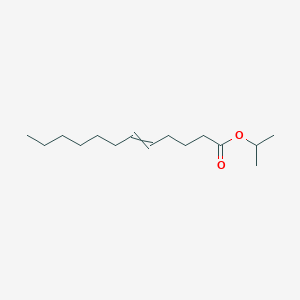
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)

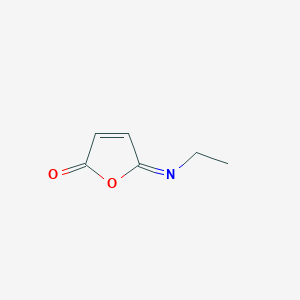

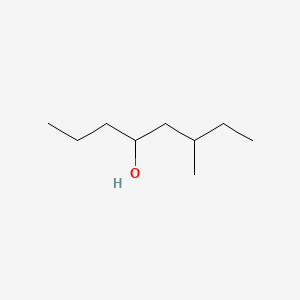
![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
